molecular formula C16H13BrN4O2S B5965608 N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

Cat. No.: B5965608
M. Wt: 405.3 g/mol
InChI Key: UPVFSIOMQVSHKP-UHFFFAOYSA-N
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Description

The compound “N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .


Molecular Structure Analysis

1,3,4-Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The specific molecular structure of “N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” is not provided in the available resources.

Future Directions

The future research directions for 1,3,4-thiadiazole derivatives, including “N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea”, could involve further exploration of their potential as antitumor agents . There may also be potential for investigating their efficacy against other conditions, given their wide range of therapeutic activities .

Properties

IUPAC Name

1-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2S/c1-23-13-7-3-6-12(9-13)18-15(22)19-16-21-20-14(24-16)10-4-2-5-11(17)8-10/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVFSIOMQVSHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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